molecular formula C20H24N2O6S B2688886 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170231-66-9

2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2688886
CAS RN: 1170231-66-9
M. Wt: 420.48
InChI Key: PRJQSOUICASGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Compounds with structures similar to "2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" have been studied for their molecular interactions. For instance, Gelbrich, Haddow, and Griesser (2011) reported on the intramolecular and intermolecular hydrogen bonding patterns of a sulfonylurea derivative, contributing to the understanding of its crystal structure and potential intermolecular interactions Gelbrich et al., 2011.

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups highlights the potential use of such compounds in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers Pişkin et al., 2020.

Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives by researchers in 2019 demonstrated the antimicrobial potential of such compounds. They found that specific derivatives showed high activity against Gram-positive bacteria, suggesting their potential as antimicrobial agents Research in Applied Chemistry, 2019.

Selective Agonist Activity

Parmee et al. (2000) explored tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as selective agonists for human beta3 adrenergic receptors. This research indicates the potential therapeutic applications of such compounds in treating metabolic disorders Parmee et al., 2000.

Antituberculosis Activity

Ghorab et al. (2017) synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. This study illustrates the potential of such compounds in developing new antituberculosis drugs Ghorab et al., 2017.

properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-9-8-16(27-2)12-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJQSOUICASGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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